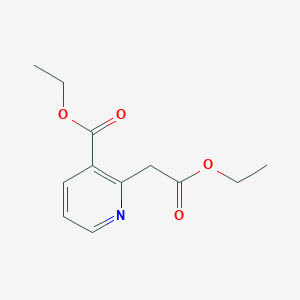

Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)8-10-9(6-5-7-13-10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

ASBXTBRCCVTLSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 2 Ethoxy 2 Oxoethyl Nicotinate and Its Analogues

Direct Synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate

The direct synthesis of the target compound, this compound, primarily involves the creation of the ester group at the 3-position of the pyridine (B92270) ring from its corresponding carboxylic acid precursor.

The most direct route to this compound is through the esterification of its carboxylic acid precursor, 2-(2-ethoxy-2-oxoethyl)nicotinic acid. researchgate.netjk-sci.com This transformation is a classic example of the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Optimization of this reaction focuses on maximizing the yield by shifting the equilibrium towards the product side. This is typically achieved by using the alcohol (ethanol, in this case) in large excess, which also allows it to serve as the solvent, and by removing the water formed during the reaction. masterorganicchemistry.com Various acid catalysts can be employed, with concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) being common choices. masterorganicchemistry.comguidechem.com Alternative methods for synthesizing nicotinic acid esters include the use of solid acid catalysts in solvents like toluene, which can simplify catalyst removal and reduce the generation of acidic wastewater, making the process more suitable for industrial applications. google.com

Table 1: Optimized Conditions for Fischer Esterification of Nicotinic Acid Derivatives This interactive table summarizes common conditions for the esterification of nicotinic acid and its derivatives.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | Carboxylic Acid, Anhydrous Ethanol | Ethanol serves as both reactant and solvent. | guidechem.com |

| Catalyst | Concentrated H₂SO₄ or Solid Acid Catalyst | Protonates the carbonyl for nucleophilic attack. | guidechem.comgoogle.com |

| Temperature | 50-65°C, then reflux | Initial lower temperature for reaction, followed by reflux to remove water. | google.com |

| Solvent | Toluene (optional) | Aids in azeotropic removal of water. | google.com |

| Workup | Neutralization, Extraction | pH adjustment followed by extraction with an organic solvent like ethyl acetate (B1210297). | guidechem.com |

Multi-step syntheses allow for the construction of the this compound scaffold from simpler, more readily available starting materials. These routes often involve the initial synthesis of a substituted pyridine ring followed by the introduction or modification of the side chains at the 2- and 3-positions.

One potential multi-step pathway begins with a nicotinate (B505614) ester, such as ethyl nicotinate. A sequence of reactions can be envisioned to introduce the 2-(2-ethoxy-2-oxoethyl) moiety. For example, a multi-step process for a related transformation involves the condensation of ethyl nicotinate with N-vinylpyrrolidone in the presence of a base, followed by acid-mediated rearrangement and decarboxylation. google.com While this specific sequence leads to a different final product (myosmine), it demonstrates a validated strategy for the initial C-C bond formation at the 2-position of a nicotinate precursor. google.com The development of such multi-step sequences requires careful optimization of each step to ensure high conversion and yield, often integrating continuous manufacturing processes for improved efficiency and control. mit.edu

Regiospecificity is crucial in these syntheses to ensure the correct placement of the functional groups on the pyridine ring. The inherent electronic properties of the pyridine ring direct incoming substituents, but strategic use of protecting groups and activating/directing groups is often necessary to achieve the desired substitution pattern.

Synthetic Routes to Structurally Related Nicotinate Derivatives Featuring the 2-(2-ethoxy-2-oxoethyl) Moiety

The 2-(2-ethoxy-2-oxoethyl)nicotinate framework serves as a valuable precursor for synthesizing a variety of complex heterocyclic compounds, particularly fused ring systems with potential biological activities.

Thieno[2,3-b]pyridines: This fused heterocyclic system can be synthesized from appropriately substituted pyridine precursors. A common strategy is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur. Adapting this, one could start with a nicotinate derivative that is first converted into a 2-mercaptonicotinonitrile. Subsequent reaction with an α-halo ester (like ethyl chloroacetate) followed by base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) would yield the thieno[2,3-b]pyridine (B153569) core. researchgate.net Other routes involve the cyclization of 2-mercaptonicotinates, which requires more drastic conditions via a Dieckmann condensation. researchgate.net The synthesis of these scaffolds is of interest for developing agents that can act as chemosensitizers in cancer therapy. nih.gov

Pyrazolo[3,4-b]pyridines: The synthesis of this scaffold generally involves two main strategies: constructing the pyridine ring onto a pre-existing pyrazole (B372694), or forming the pyrazole ring from a substituted pyridine precursor. nih.gov The most common approach utilizes 5-aminopyrazole derivatives as key building blocks. nih.gov These are reacted with 1,3-dicarbonyl compounds or their equivalents. nih.gov For instance, a nicotinate derivative featuring the 2-(2-ethoxy-2-oxoethyl) group could be transformed into a suitable 1,3-bielectrophile. Reaction with hydrazine (B178648) or a substituted hydrazine would then lead to the formation of the pyrazole ring, fused to the original pyridine core. An alternative involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone, catalyzed by agents like ZrCl₄, to form the pyridine portion of the fused system. mdpi.com

Table 2: General Synthetic Routes to Fused Pyridine Heterocycles This interactive table outlines common strategies for synthesizing Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines.

| Target Scaffold | Key Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine | 2-Mercaptonicotinonitrile, α-Halo ester | Thorpe-Ziegler Cyclization | researchgate.net |

| Thieno[2,3-b]pyridine | Phenylacetylated aminothiophene esters | Intramolecular Cyclization | nih.gov |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-Dicarbonyl compound | Condensation/Cyclization | nih.gov |

Beyond the specific scaffolds mentioned above, nicotinate derivatives are central to the synthesis of a wide array of novel pyridine-based heterocycles through various cyclization and condensation reactions. acsgcipr.orgacs.org Multi-component reactions (MCRs) are particularly efficient, allowing for the construction of complex molecules in a single step from simple precursors. nih.gov For example, a copper-catalyzed four-component domino reaction has been developed for the synthesis of nicotinimidamides, showcasing a highly efficient synthetic strategy. nih.gov

A powerful example involves the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate. This compound, which already contains the ethoxy-oxoethyl moiety, can be reacted with aromatic amines or hydrazines to undergo intramolecular cyclization, forming 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. researchgate.net This demonstrates how the core structure can be elaborated into more complex, fused heterocyclic systems.

The strategic incorporation of the 2-(2-ethoxy-2-oxoethyl) group is a key step in building complex molecules where this moiety is required for further functionalization or for its intrinsic properties. This can be achieved either by starting with a molecule that already contains this group or by introducing it onto a pre-existing scaffold.

An example of the former approach is the synthesis of a novel 4-aza-indole derivative. The synthesis begins with 2-(2-ethoxy-2-oxoethyl)nicotinic acid, which is converted to an intermediate that is then used to build the final, more complex heterocyclic product. researchgate.net This highlights the use of the target compound's precursor as a foundational building block.

Alternatively, the group can be introduced via nucleophilic substitution. For example, a regioselective synthesis of a functionalized thiophene (B33073) was achieved by reacting a thiol with an appropriate halo-ester, resulting in the formation of a ((2-ethoxy-2-oxoethyl)thio) substituent. researchgate.net This strategy could be adapted to introduce the desired side chain onto various heterocyclic systems containing a suitable nucleophilic handle.

Mechanistic Studies of Reaction Pathways

The synthesis of this compound and its analogues involves complex reaction sequences that have been the subject of detailed mechanistic studies. Understanding these pathways is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. Key areas of investigation include the concerted steps of Michael additions and subsequent cyclization events, as well as the pivotal role of catalysts in mediating these transformations.

Investigation of Michael Addition and Subsequent Cyclization Mechanisms

The Michael addition is a fundamental carbon-carbon bond-forming reaction that plays a significant role in the synthesis of various nicotinate derivatives. researchgate.net This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net In the context of synthesizing precursors to substituted nicotinates, the Michael donor is typically an enolate derived from an active methylene compound, such as diethyl malonate.

For the synthesis of nicotinate analogues, a tandem sequence involving a Michael addition followed by an intramolecular cyclization is a common strategy. For instance, the reaction could proceed as follows:

Michael Addition: An enolate, such as that formed from diethyl malonate, adds to a suitable pyridine-based Michael acceptor.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often through a condensation reaction, to form a new ring system fused to or substituted on the pyridine core.

Further Transformation: Subsequent steps, such as aromatization or functional group manipulation, would then lead to the final nicotinate analogue.

The stereochemical outcome of these reactions is of significant interest, particularly in asymmetric synthesis. The use of chiral catalysts or auxiliaries can control the facial selectivity of the nucleophilic attack, leading to enantiomerically enriched products. Mechanistic investigations in this area often focus on the transition state geometry to understand the origins of stereoselectivity. mdpi.com

Role of Catalysis in Facilitating Synthetic Transformations

Catalysis is indispensable in the modern synthesis of nicotinates and their derivatives, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts, have been explored.

Metal Catalysis: Transition metal complexes are widely used to catalyze reactions in nicotinate synthesis. For example, palladium(II) complexes coordinated with chiral ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have shown high regioselectivity and enantioselectivity in the hydrogenation of ethyl nicotinate to ethyl nipecotinate. researchgate.net Other metal catalysts, such as those based on vanadium, molybdenum, and selenium, have been employed in the oxidation of picoline derivatives to form the nicotinic acid core. nih.govchimia.ch

Acid/Base Catalysis: Both Lewis and Brønsted acids and bases play crucial roles. Solid acid catalysts, for instance, are used in the esterification of nicotinic acid to produce ethyl nicotinate, offering advantages such as easy recovery and reduced production of acidic wastewater. google.com In Michael additions, a combination of a Lewis acid to activate the acceptor and a Brønsted base to generate the nucleophile can create a highly effective catalytic system. rsc.org Mechanistic studies have shown that such systems can operate biomimetically, activating both reaction components and utilizing proton transfer chains to facilitate the reaction. rsc.org

Biocatalysis: The use of enzymes as catalysts represents a green and sustainable approach. nih.gov Biocatalysis offers high selectivity and efficiency under mild conditions. nih.gov For example, lipases like Novozym® 435 have been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates in continuous-flow microreactors, resulting in high yields and significantly reduced reaction times. nih.gov Nitrile-hydrolyzing enzymes, such as nitrilases and nitrile hydratases, are employed in the conversion of 3-cyanopyridine (B1664610) to nicotinic acid, avoiding the harsh conditions and waste generation associated with traditional chemical hydrolysis. frontiersin.org

| Catalyst Type | Example Catalyst/System | Role in Synthesis | Reference |

|---|---|---|---|

| Metal Catalyst | Palladium(II) with dppf ligand | Enantioselective hydrogenation of ethyl nicotinate | researchgate.net |

| Metal Catalyst | V₂O₅/MoO₃/ZrO₂/TiO₂ | Gas-phase oxidation of 3-methylpyridine (B133936) to 3-cyanopyridine | nih.gov |

| Solid Acid Catalyst | HND230 solid catalyst | Esterification of nicotinic acid with ethanol | google.com |

| Combined Lewis Acid/Brønsted Base | (S)-BIMBOL mono-lithium salt | Asymmetric Michael addition of diethyl malonate | rsc.org |

| Biocatalyst (Enzyme) | Novozym® 435 (Lipase) | Synthesis of nicotinamide derivatives from methyl nicotinate | nih.gov |

| Biocatalyst (Enzyme) | Nitrilase from Zobellia galactanivorans | Conversion of 4-cyanopyridine (B195900) to isonicotinic acid | frontiersin.org |

Emerging Synthetic Strategies and Sustainable Methodologies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of nicotinates and related compounds. These emerging strategies aim to reduce waste, minimize energy consumption, and utilize renewable resources and safer reagents.

One of the most promising sustainable approaches is the expanded use of biocatalysis . The enzymatic synthesis of nicotinic acid and its derivatives can be performed under mild reaction conditions, leading to high conversion rates and minimizing energy-intensive processes. frontiersin.org Whole-cell biocatalysts are being developed to efficiently convert various nitriles into valuable carboxylic acids, offering a green alternative to conventional chemical methods that often require harsh conditions and produce significant waste. frontiersin.org For instance, strains like Nocardia globerula have been utilized in fed-batch reactions to produce high concentrations of nicotinic acid from 3-cyanopyridine. frontiersin.org

Continuous-flow microreactors represent another significant advancement. nih.gov When combined with immobilized enzymes, these systems allow for vastly improved catalyst reusability, dramatically shorter reaction times, and a reduction in solvent waste and energy consumption. nih.gov The synthesis of nicotinamide derivatives using immobilized lipase (B570770) in a continuous-flow setup has demonstrated high product yields in minutes, compared to hours or days required in traditional batch processes. nih.gov

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Uses enzymes (e.g., lipases, nitrilases) as catalysts. | Mild reaction conditions, high selectivity, reduced energy consumption, biodegradable catalysts. | nih.govfrontiersin.org |

| Continuous-Flow Microreactors | Reactions are performed in a continuous stream within small channels. | Improved heat and mass transfer, shorter reaction times, enhanced safety, easy automation and scalability. | nih.gov |

| Catalytic Gas-Phase Oxidation | Direct oxidation of picolines using air over a solid catalyst. | Avoids harsh liquid-phase oxidants like nitric acid, reduces waste streams, state-of-the-art green process. | chimia.ch |

| Solvent-Free Reactions | Reactions are conducted without a solvent medium. | Reduces volatile organic compound (VOC) emissions, simplifies workup, can lead to higher reaction rates. | mdpi.com |

Furthermore, the development of catalytic gas-phase oxidation processes for producing nicotinic acid from picoline is a state-of-the-art example of green industrial chemistry. chimia.ch This method uses air as the oxidant and avoids the use of hazardous reagents like nitric acid, which is used in older liquid-phase oxidation processes and produces nitrous oxide, a potent greenhouse gas. nih.govchimia.ch

These innovative approaches provide a clear direction for the future of chemical synthesis, where efficiency, sustainability, and environmental responsibility are paramount. The continued development of such methodologies will be crucial for the large-scale, eco-friendly production of valuable chemical compounds like this compound and its analogues.

Chemical Reactivity and Mechanistic Organic Transformations

Reactivity of the Nicotinate (B505614) Core

The nicotinate core consists of a pyridine (B92270) ring substituted with an ethyl ester group at the 3-position. The reactivity of this moiety is dominated by the electronic characteristics of the pyridine ring itself and the influence of the ester substituent.

Electrophilic Aromatic Substitution (SEAr):

The pyridine ring is inherently electron-deficient compared to benzene, a consequence of the greater electronegativity of the nitrogen atom. This nitrogen atom exerts a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com The presence of the ethyl nicotinate group at the C-3 position further deactivates the ring, as the ester functionality is also electron-withdrawing.

Consequently, electrophilic aromatic substitution on the nicotinate core of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is significantly disfavored and requires harsh reaction conditions. youtube.com If substitution were to occur, the directing effects of the nitrogen atom and the C-3 ester group would favor the introduction of an electrophile at the C-5 position (meta to both). Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine rings without prior activation, as the nitrogen atom coordinates with the Lewis acid catalyst, adding a positive charge and further deactivating the ring system. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). However, for a nucleophilic aromatic substitution reaction to proceed, a suitable leaving group (such as a halide) must be present at one of these activated positions. The parent molecule, this compound, does not possess such a leaving group on its nicotinate core and is therefore unreactive towards direct SNAr.

If a derivative, such as Ethyl 2-(2-ethoxy-2-oxoethyl)-6-chloronicotinate, were considered, it would be expected to undergo nucleophilic substitution at the C-6 position with various nucleophiles (e.g., alkoxides, amines).

The ethyl ester group at the C-3 position exhibits reactivity typical of carboxylic acid esters, including hydrolysis, amidation, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding nicotinic acid derivative under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis: This is a reversible process, typically carried out by heating the ester in the presence of water and a strong acid catalyst (e.g., H₂SO₄). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction involving treatment with a strong base like sodium hydroxide (B78521) (NaOH). The reaction yields the sodium salt of the carboxylic acid and ethanol. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often called aminolysis, typically requires heating. The direct condensation of amines with esters is a common method for amide bond formation. nih.govresearchgate.net For example, ethyl nicotinate reacts with various amines to form the corresponding nicotinamides. google.comorganic-chemistry.org

Transesterification: In the presence of an acid or base catalyst, reaction with another alcohol (R'-OH) can replace the ethoxy group (-OEt) with a new alkoxy group (-OR'), forming a different ester. This equilibrium-driven process is often facilitated by using the new alcohol as a solvent to drive the reaction to completion.

| Reaction Type | Reagents | Product Type | Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (cat.) | Carboxylic Acid | Heat, Reversible |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid | Irreversible |

| Amidation | R₂NH | Amide | Heat |

| Transesterification | R'OH, H⁺ or RO⁻ (cat.) | New Ester | Equilibrium |

Reactivity of the 2-(2-ethoxy-2-oxoethyl) Moiety

The side chain at the C-2 position is structurally a derivative of diethyl malonate. Its reactivity is centered around the two ester carbonyl groups and the highly acidic alpha-hydrogen situated between them.

The carbonyl carbons of the two ester groups on the side chain are electrophilic and can be attacked by strong nucleophiles. However, a more significant set of reactions involves condensations where the entire malonic ester moiety participates.

Claisen Condensation and Related Reactions: In the presence of a strong base, the enolate of the side chain (see section 3.2.2) can act as a nucleophile. However, the carbonyls themselves can act as electrophiles in intermolecular reactions. For instance, crossed Claisen condensations can occur between the nicotinate ester and other enolizable esters or ketones. stackexchange.comwikipedia.orglibretexts.org The Dieckmann condensation, an intramolecular variant, could occur if a suitable second ester functionality were present elsewhere in the molecule, leading to cyclization.

Knoevenagel Condensation: A more common reaction involves the deprotonated malonate derivative acting as the nucleophile in a Knoevenagel condensation. The active methylene (B1212753) group reacts with aldehydes or ketones in the presence of a weak base (like piperidine (B6355638) or pyridine) to form an alkylidene or arylidene derivative. orgsyn.org

The most prominent feature of the malonate-like side chain is the acidity of the alpha-hydrogen (the C-H bond between the two carbonyl groups). libretexts.org

Enolate Formation: The two flanking electron-withdrawing ester groups stabilize the conjugate base through resonance, making this hydrogen significantly more acidic (pKa ≈ 13 in diethyl malonate) than typical α-hydrogens of mono-esters. libretexts.orglibretexts.orglibretexts.org Treatment with a suitable base, such as sodium ethoxide (NaOEt) in ethanol, quantitatively generates the corresponding resonance-stabilized enolate. libretexts.orgpressbooks.pub

| Property | Description |

| Alpha-Hydrogen pKa | Approximately 13 (estimated from diethyl malonate) libretexts.org |

| Effective Bases | Sodium ethoxide (NaOEt), Sodium hydride (NaH) |

| Enolate Structure | Nucleophilic carbanion stabilized by resonance across both C=O groups |

Enolate Alkylation: This enolate is a potent carbon nucleophile and readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides. libretexts.orgaskthenerd.comjove.com This reaction, a cornerstone of the malonic ester synthesis, forms a new carbon-carbon bond at the alpha position. libretexts.orgwikipedia.org The reaction works best with primary and methyl halides; secondary halides react more slowly, and tertiary halides typically lead to elimination products. pressbooks.pub

The prompt's reference to an "Alpha-Ketoester Group" is a misnomer for the malonate structure present in the side chain. The reactivity described here pertains to the oxidation and reduction of the existing diethyl ester functionalities.

Oxidation: The malonate side chain is already in a relatively high oxidation state. Further oxidation would require harsh conditions and would likely result in cleavage of the carbon-carbon bonds.

Reduction: The ester groups of the malonate moiety can be readily reduced. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both ester functionalities to their corresponding primary alcohols. This transformation would convert the 2-(2-ethoxy-2-oxoethyl) side chain into a 2-(2,2-dihydroxyethyl) group, specifically yielding a 1,3-diol derivative attached to the pyridine ring at the C-2 position. masterorganicchemistry.com Softer reducing agents might allow for selective reduction, but typically, complete reduction to the diol is expected with powerful hydride reagents.

Intramolecular Cyclizations and Rearrangement Pathways

The diester functionality in this compound makes it a prime candidate for intramolecular cyclization reactions, most notably the Dieckmann condensation. This reaction is a well-established method for the formation of five- and six-membered rings through the intramolecular reaction of a diester with a base to form a β-keto ester. libretexts.orgpressbooks.publibretexts.orgwikipedia.org

In the case of this compound, treatment with a suitable base, such as sodium ethoxide, would be expected to initiate a Dieckmann cyclization. The reaction proceeds through the deprotonation of the α-carbon to one of the ester carbonyls, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an ethoxide ion results in the formation of a cyclic β-keto ester. Given the structure of this compound, a 1,6-diester, the formation of a five-membered ring is anticipated. pressbooks.publibretexts.org

The plausible product of this intramolecular cyclization is ethyl 3-hydroxy-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. The reaction mechanism involves the formation of a carbanion at the methylene bridge, which then attacks the ester carbonyl attached to the pyridine ring, leading to the formation of the fused pyrrolopyridine ring system.

Table 1: Plausible Dieckmann Condensation of this compound

| Reactant | Reagent | Product | Ring System Formed |

| This compound | Sodium Ethoxide | Ethyl 3-hydroxy-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Pyrrolo[3,2-b]pyridine |

While direct experimental data for the rearrangement pathways of this compound is not extensively documented in publicly available literature, the presence of the substituted pyridine ring suggests potential for various skeletal reorganizations under specific conditions, although such transformations are not commonly reported for this specific molecule.

Development of Novel Reaction Methodologies

This compound and structurally similar pyridyl compounds are valuable precursors in the development of novel synthetic methodologies, particularly for the synthesis of nitrogen-containing heterocyclic compounds. One significant area of application is in the synthesis of functionalized indolizine (B1195054) derivatives. researchgate.netresearchgate.netorganic-chemistry.orgrsc.orgrsc.org

Indolizines are bicyclic aromatic compounds with a nitrogen atom at the bridgehead, and they are present in a variety of natural products and pharmacologically active molecules. The synthesis of indolizines often involves the [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. This compound can serve as a precursor to the required pyridinium ylide.

The general strategy involves the quaternization of the pyridine nitrogen of a derivative of this compound with an appropriate alkyl halide. Subsequent treatment with a base generates the pyridinium ylide, which can then react with various alkynes or alkenes to afford highly substituted indolizine derivatives. The ester groups on the side chain of the parent molecule offer handles for further functionalization of the resulting indolizine core.

Table 2: Potential Application in Indolizine Synthesis

| Precursor derived from this compound | Reaction Type | Key Intermediate | Product Class |

| N-alkylated pyridinium salt | [3+2] Cycloaddition | Pyridinium Ylide | Functionalized Indolizines |

The development of metal-catalyzed and metal-free synthetic routes to indolizines has been an active area of research. organic-chemistry.org Methodologies involving copper, palladium, gold, and iron catalysts have been reported for the synthesis of indolizines from various pyridine derivatives. organic-chemistry.org These modern synthetic methods often provide high yields and regioselectivity under mild reaction conditions, highlighting the potential utility of compounds like this compound in constructing complex heterocyclic scaffolds.

Strategic Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Synthesis

The reactivity of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is defined by three primary functional sites: the nicotinate (B505614) ester, the ethyl acetate (B1210297) side chain, and the active methylene (B1212753) group positioned between a carbonyl and the pyridine (B92270) ring. This trifecta of reactivity allows for a wide range of chemical transformations, making it an exceptionally useful building block. Analogous to classic active methylene compounds like diethyl malonate and ethyl acetoacetate, the methylene protons of this compound are acidic and can be readily deprotonated to form a stable carbanion. shivajicollege.ac.in This nucleophilic center can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations.

Furthermore, the two ester groups exhibit differential reactivity, which can be exploited for selective modifications. The nicotinate ester, being attached directly to the electron-deficient pyridine ring, is more susceptible to nucleophilic attack compared to the ester on the alkyl side chain. This allows for sequential functionalization, adding a layer of strategic control to synthetic routes.

| Reaction Type | Reactive Site | Potential Product Class | Relevant Analogy |

|---|---|---|---|

| Alkylation/Acylation | Active Methylene Group | Substituted Nicotinate Derivatives | Malonic Ester Synthesis wikipedia.org |

| Knoevenagel/Stobbe Condensation | Active Methylene Group | Functionalized Alkenes, Heterocycles | Stobbe Condensation of Diethyl Succinate (B1194679) wikipedia.org |

| Selective Saponification/Amidation | Nicotinate Ester | Nicotinic Acid/Nicotinamide (B372718) Derivatives | Differential Ester Reactivity |

| Claisen Condensation | Ethyl Acetate Side Chain | β-Ketoester Derivatives | Claisen Condensation of Esters shivajicollege.ac.in |

The nicotinate, or pyridine-3-carboxylate, scaffold is a privileged structure in medicinal chemistry and materials science. lifechemicals.com this compound serves as an excellent starting material for elaborating this core structure. Through selective hydrolysis of the nicotinate ester, the key intermediate 2-(2-ethoxy-2-oxoethyl)nicotinic acid can be synthesized. researchgate.net This intermediate possesses both a carboxylic acid and an ester, enabling subsequent divergent synthesis.

For instance, the carboxylic acid group can be activated and coupled with various amines to form a diverse array of amides. One notable example is the synthesis of a novel 4-aza-indole derivative, created by coupling 2-(2-ethoxy-2-oxoethyl)nicotinic acid with an aminopyrrole. researchgate.net This highlights the utility of the target compound in building complex, polycyclic heterocyclic systems that would be difficult to access through other means. The remaining ester on the side chain can then be further modified, allowing for the introduction of additional diversity points.

Combinatorial chemistry is a powerful tool for drug discovery and materials development, relying on the systematic and repetitive combination of different building blocks to generate a large library of related compounds. nih.govnih.gov The multiple reactive sites on this compound make it an ideal scaffold for such endeavors.

A hypothetical combinatorial library synthesis could begin with the deprotonation of the active methylene group, followed by parallel alkylation with a diverse set of alkyl halides. This would generate a library of C-alkylated nicotinates. Subsequently, the two ester groups could be subjected to parallel amidation with a library of amines, potentially with selectivity for the more reactive nicotinate ester. This multi-step, divergent approach allows for the rapid generation of thousands of structurally distinct molecules from a single, versatile scaffold, facilitating the exploration of vast chemical space. researchgate.net

Design and Synthesis of Functionalized Derivatives for Material Science Research

Functionalized pyridine derivatives are integral to the development of advanced materials, finding applications in organic light-emitting devices (OLEDs), sensors, and photocatalysts due to their unique electronic and coordination properties. nih.govnih.govrsc.org The synthesis of novel materials often requires precursors with specific functional handles for tuning photophysical properties or for linking to other components.

Research has shown that derivatives of this compound can serve as precursors to fluorescent materials. researchgate.net Specifically, the 4-aza-indole derivative synthesized from 2-(2-ethoxy-2-oxoethyl)nicotinic acid exhibits strong fluorescence. researchgate.net The photophysical properties of this derivative were studied in various solvents, revealing an absorbance peak between 340–360 nm and a high fluorescence intensity in the 405–417 nm range. researchgate.net This demonstrates the potential of using this compound as a foundational block for creating new fluorophores for applications in sensing, imaging, and optoelectronics.

| Property | Wavelength Range | Reference |

|---|---|---|

| Absorbance Peak | 340 - 360 nm | researchgate.net |

| Fluorescence Emission | 405 - 417 nm | researchgate.net |

Application in Asymmetric Synthesis and Chiral Catalyst Development

Asymmetric synthesis, the synthesis of chiral compounds in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. This is often achieved using chiral catalysts, which are typically metal complexes coordinated to chiral organic molecules known as ligands. rsc.org Pyridine-containing molecules are among the most common and effective ligand scaffolds in asymmetric catalysis due to the strong coordinating ability of the nitrogen atom. researchgate.net

While direct applications of this compound in this area have not been extensively reported, its structure is highly amenable to the development of novel chiral ligands. The two ester groups and the active methylene site provide convenient handles for introducing chirality and for covalently attaching the molecule to a catalyst support or a larger ligand framework. For example, the esters could be reduced to chiral diols or converted to chiral amides. The functionalized nicotinate could then act as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine nitrogen and other introduced donor atoms. The development of such catalysts is a promising, albeit underexplored, avenue for the application of this versatile chemical compound.

Structure Activity Relationship Sar Studies of Ethyl 2 2 Ethoxy 2 Oxoethyl Nicotinate Analogues

Systematic Modification of the Nicotinate (B505614) Scaffold and its Impact on Activity

The nicotinate (pyridine-3-carboxylate) scaffold is a common motif in many biologically active compounds. Its modification can significantly influence binding affinity, efficacy, and selectivity for various biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs).

Research on related nicotinic ligands demonstrates that substitutions on the pyridine (B92270) ring are critical for activity. For instance, studies on 6-substituted nicotine (B1678760) analogues have shown that both the electronic and lipophilic nature of the substituent can influence nAChR affinity. It has been observed that lipophilic substituents at the 6-position generally contribute to higher affinity. However, this effect is modulated by the steric size of the substituent; an increase in size can lead to a decrease in affinity, suggesting a defined space limitation within the receptor's binding pocket.

The position of substituents also plays a vital role. In studies of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine, bulky groups like phenyl or heteroaryl rings were introduced. These substitutions resulted in compounds with high binding affinity for neuronal nAChRs, with some analogues acting as agonists and others as antagonists, highlighting that modifications at the C5 position can dramatically alter the functional activity of the molecule. researchgate.net

Furthermore, the type of substituent is crucial. Halogenation of the pyridine ring in epibatidine (B1211577) analogues led to varied effects on affinity and subtype selectivity for nAChRs. A bromo-analogue showed greater affinity for β2-containing receptors, while a fluoro-analogue displayed an even higher preference for β2- over β4-containing receptors. mdpi.com These findings indicate that for analogues of ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, substitutions at the 4, 5, and 6-positions of the pyridine ring with different functional groups (e.g., halogens, alkyls, aryls) would likely have a profound impact on their biological activity.

Table 1: Impact of 6-Position Substitution on Nicotine Analogue Binding Affinity Data derived from studies on related nicotine analogues.

| Substituent at 6-position | Binding Affinity (Ki, nM) | Lipophilicity (π) | Electronic Parameter (σ) |

| -H | 8.90 | 0.0 | 0.0 |

| -CN | 7.54 | -0.57 | 0.66 |

| -CHO | 6.93 | -0.65 | 0.42 |

| -OH | 5.97 | -0.67 | -0.37 |

| -COOH | <5.0 | -0.32 | 0.45 |

Variation of the 2-(2-ethoxy-2-oxoethyl) Moiety and its Influence on Chemical and Biological Profiles

Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other alkyl or aryl esters. Changing the ester from ethyl to other groups (e.g., methyl, benzyl) can alter the compound's lipophilicity, solubility, and metabolic stability. nih.govnist.gov For instance, studies on other classes of compounds show that the length of the alkyl ester chain can significantly affect biological activity, with optimal activity often found at a specific chain length. nih.gov This suggests that analogues of this compound with varying ester groups could exhibit a range of potencies and pharmacokinetic properties.

Alkyl Chain Variation: The length and branching of the two-carbon chain can be altered. Shortening or lengthening this chain would change the spatial relationship between the pyridine ring and the terminal carbonyl group, which could be critical for interaction with a biological target. The influence of alkyl chain length on the activity of N-alkyl nicotinamide (B372718) compounds has been demonstrated, where antifungal activity peaked at a specific chain length (tetradecyl) before decreasing, suggesting a balance between hydrophobicity and steric fit is required. researchgate.net

Bioisosteric Replacement: The ester functional group could be replaced with bioisosteres such as amides, ketones, or various five-membered heterocycles (e.g., oxadiazole, thiadiazole). researchgate.net Such modifications would significantly alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the side chain. For example, converting a carboxylic acid to a 1,3,4-oxadiazole (B1194373) derivative in some nicotinic acid series has been shown to modulate antibacterial and antifungal activity. mdpi.com The methylene (B1212753) bridge itself can also be a point of modification, for example, by introducing substituents or replacing it with a heteroatom, which would change the side chain's flexibility and conformation.

The chemical reactivity of the β-keto ester system also allows for further derivatization, enabling the synthesis of more complex heterocyclic systems fused to the pyridine ring, thereby expanding the chemical diversity and potential biological profiles of the analogues. acs.org

Conformational Analysis and Stereochemical Considerations in Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. This compound has several rotatable single bonds, particularly in its side chain, which allows it to adopt numerous conformations in solution.

Conformational Flexibility: The key rotational bonds are between the pyridine ring and the side chain (C2-CH2), the methylene and carbonyl carbons (CH2-C=O), and within the ethoxy group. The relative orientation of the pyridine ring and the ester group is determined by the torsion angles of these bonds. This flexibility means the molecule does not have a single rigid shape but exists as an equilibrium of different conformers. nih.gov Identifying the specific "bioactive conformation"—the shape the molecule adopts when binding to its biological target—is a central goal of SAR studies. researchgate.net For flexible molecules, this can be approached by synthesizing conformationally restricted analogues, where rings or other rigid structures are introduced to lock the molecule into a specific shape.

Stereochemical Considerations: The parent molecule, this compound, is achiral. However, modifications to its structure can easily introduce chiral centers. For example, substitution on the methylene bridge of the side chain would create a stereocenter. In such cases, the R and S enantiomers would likely exhibit different biological activities. This stereoselectivity is a common feature of biologically active molecules, as receptors and enzymes are themselves chiral. Studies on other nicotinic receptor ligands have shown that stereochemistry can be a determining factor for whether a compound acts as a type I or type II positive allosteric modulator. cymitquimica.com Similarly, conformational studies of 2-substituted piperazines designed to mimic nicotine revealed that a specific axial conformation, which could be favored by one enantiomer over the other, was crucial for binding to the α7 nicotinic acetylcholine receptor. nih.gov Therefore, for any chiral analogues of this compound, the separation and individual testing of enantiomers would be essential to fully elucidate the SAR.

Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to understand and predict the SAR of novel compounds, saving time and resources in drug discovery. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are particularly valuable.

3D-QSAR and Molecular Field Analysis: Three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. theclinivex.com These methods require a set of analogues with known biological activities. The molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated. A statistical model is then generated to correlate these fields with biological activity.

The output of a CoMFA or CoMSIA study is often visualized as 3D contour maps. These maps highlight regions around the molecule where certain properties are predicted to enhance or diminish activity. For example:

Steric Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours could show where positive charge is favored, while red contours indicate where negative charge is preferred.

For analogues of this compound, a 3D-QSAR model could reveal the precise steric and electronic requirements for substituents on the nicotinate scaffold and for modifications of the 2-(2-ethoxy-2-oxoethyl) moiety.

Predictive Modeling and Virtual Screening: Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual compounds that have not yet been synthesized. This allows chemists to prioritize the synthesis of analogues that are most likely to be highly active. Furthermore, molecular docking simulations can be used to predict how the analogues bind to a specific receptor or enzyme active site. This provides a structural hypothesis for the observed SAR and can guide the design of new compounds with improved interactions with the target protein. Combining molecular docking with 3D-QSAR and molecular dynamics simulations provides a comprehensive approach to understanding ligand-receptor interactions and designing more potent and selective molecules.

No Biological Activity Data Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific research data was identified regarding the biological activities of the chemical compound this compound corresponding to the requested article outline.

Extensive queries aimed at uncovering information on the compound's potential as an enzyme inhibitor, its effects on cellular processes, or its cytotoxic activity against tumor cells did not yield any relevant studies. The scientific record, as accessible through public databases, appears to contain no investigations into the specific biological mechanisms and applications outlined in the query.

Therefore, it is not possible to provide an article on the "Exploration of Biological Activities and Underlying Mechanisms in Research Models" for this compound. The following sections, which were intended to be populated with detailed research findings, remain unaddressed due to the absence of available data:

Exploration of Biological Activities and Underlying Mechanisms in Research Models

Research on Agricultural Applications and Model Organisms

It is important to note that while information may exist for structurally similar compounds, the strict focus on Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, as per the instructions, prevents the inclusion of such potentially misleading data. The lack of findings suggests that this specific compound may not have been a subject of significant biological research to date.

Elucidation of Biological Pathways and Molecular Targets

The biological pathways and specific molecular targets that may be affected by this compound have not been elucidated in the available scientific literature. Without studies on its biological activity, the mechanisms of action at a molecular level remain unknown.

Advanced Analytical Techniques for Structural Elucidation and Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. For Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the two ethyl groups, and the methylene protons of the succinate (B1194679) moiety. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the pyridine ring and the connectivity of the ethyl ester groups.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the ethyl and succinate fragments.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between protons and carbons, further solidifying the structural assignment. For instance, COSY would reveal the coupling between adjacent protons, while HSQC would link protons to their directly attached carbon atoms.

Based on the analysis of related structures, the following is a hypothetical representation of expected NMR data:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine Ring-H | 7.0 - 9.0 (m) | 120 - 155 |

| -CH₂- (succinate) | ~3.0 (s) | ~40 |

| -O-CH₂- (ester) | ~4.2 (q) | ~60 |

| -CH₃ (ester) | ~1.3 (t) | ~14 |

| C=O (ester) | - | ~170 |

This table is illustrative and based on general chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₁₂H₁₅NO₄), the expected molecular weight is approximately 237.25 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 237. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃, 45 Da), ethyl groups (-CH₂CH₃, 29 Da), and cleavage of the succinate chain, providing valuable structural information. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to show characteristic absorption bands for:

C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.

C-O stretching of the ester groups, around 1100-1300 cm⁻¹.

C=N and C=C stretching of the pyridine ring, in the region of 1400-1600 cm⁻¹.

C-H stretching of the aromatic and aliphatic groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyridine ring. The UV-Vis spectrum would likely exhibit absorption maxima corresponding to the π → π* and n → π* transitions of the aromatic system.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| Ester C=O Stretch | 1730 - 1750 |

| Ester C-O Stretch | 1100 - 1300 |

| Pyridine Ring C=N, C=C Stretch | 1400 - 1600 |

Elemental Analysis and Chromatographic Methods for Purity Assessment

Elemental Analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values should closely match the theoretical percentages calculated from the molecular formula (C₁₂H₁₅NO₄), providing a crucial check for purity.

| Element | Theoretical Percentage |

| Carbon (C) | 60.75% |

| Hydrogen (H) | 6.37% |

| Nitrogen (N) | 5.90% |

Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the compound. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. These techniques can also be coupled with mass spectrometry (LC-MS or GC-MS) to identify any impurities present. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound.

Future Research Directions and Translational Opportunities in Chemical Sciences

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency

The efficient and scalable synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)nicotinate is paramount for enabling its broader investigation and potential application. Future research in this area should focus on the development of next-generation synthetic methodologies that offer improvements in terms of yield, purity, cost-effectiveness, and environmental impact.

A crucial precursor for the synthesis of the title compound is 2-(2-ethoxy-2-oxoethyl)nicotinic acid. researchgate.net Traditional synthetic routes to related nicotinic acid esters often involve multi-step processes that may suffer from limitations such as harsh reaction conditions and the use of hazardous reagents. Therefore, the development of novel, more efficient synthetic strategies is a key area for future research.

Key Research Objectives:

Exploration of Novel Catalytic Systems: Investigating the use of advanced catalytic systems, such as organocatalysts, nanocatalysts, or biocatalysts, could lead to milder reaction conditions, higher selectivity, and improved yields.

Continuous Flow Synthesis: The implementation of continuous flow technologies could offer significant advantages over traditional batch processing, including enhanced safety, better process control, and the potential for straightforward scalability.

Green Chemistry Approaches: Future synthetic methodologies should prioritize the principles of green chemistry by utilizing renewable starting materials, employing environmentally benign solvents, and minimizing waste generation.

| Synthetic Strategy | Potential Advantages |

| Novel Catalysis | Milder conditions, higher selectivity, improved yields |

| Continuous Flow | Enhanced safety, better control, scalability |

| Green Chemistry | Sustainability, reduced environmental impact |

Expanding the Scope of Synthetic Applications in Diverse Fields

The nicotinic acid framework is a well-established pharmacophore found in numerous biologically active compounds. chemistryjournal.netresearchgate.net Consequently, this compound holds considerable promise as a versatile building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science.

The presence of two distinct ester functionalities provides opportunities for selective chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Potential Areas of Application:

Medicinal Chemistry: The compound can serve as a scaffold for the development of novel therapeutic agents. Nicotinic acid derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. semanticscholar.orgekb.eg Future research could focus on synthesizing libraries of derivatives of this compound and screening them for various biological targets.

Agrochemicals: Substituted nicotinic acid derivatives have also found applications in the agrochemical industry. belnauka.by Further investigation could explore the potential of this compound as a precursor for new herbicides, insecticides, or fungicides.

Materials Science: The rigid pyridine (B92270) core and the flexible ester side chains could be exploited in the design of novel organic materials, such as liquid crystals or polymers with specific optical or electronic properties.

Deeper Mechanistic Understanding of Biochemical and Cellular Interactions

To fully realize the translational potential of this compound and its derivatives, a thorough understanding of their interactions with biological systems at the molecular and cellular levels is essential. Future research should aim to elucidate the mechanisms of action that underpin any observed biological activity.

Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for biological activity and in guiding the design of more potent and selective analogues. mdpi.comnih.gov

Key Research Questions:

Identification of Biological Targets: What specific enzymes, receptors, or other biomolecules does this compound and its derivatives interact with?

Mechanism of Action: How do these interactions at the molecular level translate into cellular and physiological effects?

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds?

| Research Area | Focus |

| Target Identification | Identifying specific enzymes, receptors, etc. |

| Mechanism of Action | Understanding cellular and physiological effects |

| Pharmacokinetics | Studying ADME properties |

Computational Design and Prediction of Novel Analogues with Targeted Research Potential

In silico methods and computational chemistry are powerful tools that can accelerate the discovery and development of new molecules with desired properties. nih.gov These approaches can be leveraged to design novel analogues of this compound with enhanced activity, improved selectivity, and favorable pharmacokinetic profiles.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, providing valuable insights for the design of new derivatives. Molecular docking studies can be used to predict the binding modes of these compounds to their biological targets, helping to rationalize their activity and guide further optimization.

Computational Approaches for Analogue Design:

Virtual Screening: Large compound libraries can be virtually screened against a specific biological target to identify potential hits for further experimental evaluation.

De Novo Design: Novel molecular structures can be designed from scratch based on the structural requirements of a given binding site.

ADME/Toxicity Prediction: Computational models can be used to predict the pharmacokinetic and toxicological properties of designed compounds, helping to prioritize the most promising candidates for synthesis and testing.

| Computational Method | Application |

| Virtual Screening | Identifying potential hits from large libraries |

| De Novo Design | Designing novel molecular structures |

| ADME/Tox Prediction | Predicting pharmacokinetic and toxicological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.